molecular formula C₁₃H₂₀NNaO₆S B1663330 Sodium 3-((3,5-dimethoxyphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate CAS No. 83777-30-4

Sodium 3-((3,5-dimethoxyphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate

Cat. No. B1663330
CAS RN: 83777-30-4
M. Wt: 341.36 g/mol
InChI Key: HDARHUHTZKLJET-UHFFFAOYSA-M
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Description

The compound is a sulfonate salt with a complex organic moiety attached. The organic part contains a phenyl ring with two methoxy groups, an ethylamino group, and a hydroxypropane group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 3,5-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy groups at the 3rd and 5th positions. The ethylamino group would consist of an ethyl group (two carbon atoms) attached to an amino group. The 2-hydroxypropane-1-sulfonate group indicates a three-carbon alkyl chain with a hydroxy group at the 2nd position and a sulfonate group at the 1st position .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy groups could potentially undergo demethylation under acidic conditions. The sulfonate group could potentially react with a variety of nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. As a sulfonate salt, it would likely be quite soluble in water. The presence of the methoxy and ethylamino groups could potentially affect its polarity and hence its solubility in various solvents .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • The preparation and synthesis of similar compounds involve reactions such as the action of dilute sodium hydroxide solution on specific intermediates. For instance, the sodium salt of 4-amino-3-nitrobenzenesulfonic acid was prepared via a similar process, emphasizing the chemical versatility of these compounds in synthetic chemistry (Rosevear & Wilshire, 1982).
    • Sodium 3-ethyl-7-isopropyl-[2-14C]-azulene-1-sulfonate, a structurally related compound, was synthesized for its potential in medicinal chemistry, showcasing the utility of such compounds in drug development (Suzaka, Tomiyama, & Ikegami, 1990).
  • Molecular Structure and Coordination :

    • Compounds with a similar molecular structure, such as Diaqua[2,6-bis(2,6-diethyl-4-sulfonatophenyl)-3,5-dimethyl-2,6-diazoniaheptan-4-ido]sodium(I), have been studied for their unique molecular architecture, which includes a complex coordination geometry around sodium atoms. This reflects the potential for such compounds in developing new materials with specific molecular properties (Guo et al., 2007).
  • Application in Polymer Chemistry :

    • Sodium 3-((3,5-dimethoxyphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate could be useful in the synthesis of hydrophilic monomers with sulfonate and hydroxyl groups for integration into polyester chains, as demonstrated by similar compounds (Jankowski, Rokicki, & Kicko-Walczak, 2004).
  • Biochemical Applications :

    • Structurally related compounds have been investigated for their specific antagonistic activities at biological receptors, like the GABAB receptor, highlighting the potential of Sodium 3-((3,5-dimethoxyphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate in pharmacological research (Hughes & Prager, 1997).
  • NMR Spectroscopy Applications :

    • In NMR spectroscopy, analogs of this compound, like Sodium bis(2-ethylhexyl)sulfosuccinate, have been used to encapsulate water-soluble proteins within reverse micelles, providing a method to study proteins with high-resolution NMR (Shi, Peterson, & Wand, 2005).

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

sodium;3-(N-ethyl-3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6S.Na/c1-4-14(8-11(15)9-21(16,17)18)10-5-12(19-2)7-13(6-10)20-3;/h5-7,11,15H,4,8-9H2,1-3H3,(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDARHUHTZKLJET-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)OC)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101003828
Record name Sodium 3-[(3,5-dimethoxyphenyl)(ethyl)amino]-2-hydroxypropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101003828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-((3,5-dimethoxyphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate

CAS RN

83777-30-4
Record name N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083777304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3-[(3,5-dimethoxyphenyl)(ethyl)amino]-2-hydroxypropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101003828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

    Q1: What is the function of D-amino acid oxidase (DAO)?

    A1: D-amino acid oxidase (DAO) is an enzyme that breaks down D-amino acids through oxidative deamination. This process converts D-amino acids into their corresponding α-keto acids, producing ammonia (NH3) and hydrogen peroxide (H2O2) as byproducts. []

    Q2: How can the substrate specificity of porcine kidney DAO be modified?

    A3: Mutating the "active-site lid" region (amino acids 220-224) of porcine kidney DAO can alter its substrate specificity. For example, substituting Isoleucine-215 to Asparagine-225 with Arginine-216 to Glycine-220 from human D-aspartate oxidase (DDO) introduces D-aspartate-oxidizing activity not present in the wild-type DAO. Additionally, systematically mutating the Glutamate-220 to Tyrosine-224 region to introduce aspartate residues can significantly influence the enzyme's affinity for D-arginine. []

    Q3: How is diamine oxidase (DAO) linked to intestinal health?

    A4: Diamine oxidase (DAO) is primarily found in the small intestine's mucosal epithelial cells, particularly in the villi. This enzyme plays a role in cell proliferation control. Elevated serum DAO activity can indicate damage to the intestinal mucosa, such as that seen in calves with diarrhea. []

    Q4: Can DAO activity be used to assess the severity of intestinal injury?

    A5: Yes, studies have shown a correlation between the degree of intestinal injury and serum DAO activity. For instance, in rats exposed to sulfur mustard and burn injuries, both the severity of intestinal lesions and plasma DAO activity increased significantly. This suggests that DAO could serve as a marker for intestinal damage. []

    Q5: What is the role of DAO in salt stress response in plants?

    A6: In tomato plants, both diamine oxidase (DAO) and polyamine oxidase (PAO) activity increase under salt stress, contributing to the production of H2O2, which can induce cell death. Inhibiting PAO with the spermine analogue MDL-72527 reduces H2O2 production and increases polyamine levels but doesn't improve salt tolerance, highlighting the complex interplay of these enzymes in plant stress response. []

    Q6: How can DAOs improve the management of Vehicle-to-Everything (V2X) infrastructures?

    A7: DAOs offer a decentralized approach to managing V2X infrastructures, potentially improving security, privacy, and efficiency. By embedding management protocols in blockchain-based smart contracts, DAOs eliminate the need for centralized control, enabling more democratic and transparent decision-making processes for road infrastructure and vehicle coordination. [, ]

    Q7: How have DAOs been used to fund scientific research?

    A9: In a pioneering initiative, a DAO successfully crowdfunded the sequencing and publication of a high-quality Cannabis sativa L. genome assembly. This demonstrates the potential of DAOs to democratize research funding, accelerating scientific discoveries by bypassing traditional funding models. []

    Q8: What is the significance of studying progressive apraxia of speech (PAOS) in different languages?

    A10: Research on PAOS has been largely English-centric. Studying PAOS in other languages, such as Quebec French [], is essential to understand how language background might influence the disorder's characteristics and to develop appropriate diagnostic tools and treatment strategies for diverse populations.

    Q9: What is the role of polyamine oxidases (PAOs) in plant biology?

    A11: Polyamine oxidases (PAOs) are involved in regulating plant growth and development, as well as responses to stress. They catalyze the oxidation of polyamines, producing hydrogen peroxide, which acts as a signaling molecule in various cellular processes. Understanding PAO evolution can provide insights into the functional diversification of these enzymes in different plant species. []

    Q10: How can understanding the impact of land use changes on mountain landscapes be beneficial?

    A12: Analyzing the effects of changing agricultural practices on mountain landscapes, as seen in northern Vietnam [], helps researchers and policymakers understand the socioeconomic and environmental consequences of development policies. This knowledge is essential for creating sustainable development strategies that benefit both local communities and the environment.

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